17-epi-Testosterone Enanthate

Description

Definitional Framework: 17-epi-Testosterone Enanthate as a Steroidal Epimer

This compound is a synthetic derivative of epitestosterone (B28515). cymitquimica.com It is classified as a steroidal epimer, a type of stereoisomer. The molecule consists of two main components: the steroid nucleus, 17-epi-testosterone, and an enanthate ester group attached at the 17th carbon position.

Epimers are molecules that differ in the spatial arrangement of atoms at only one of several chiral centers. wikipedia.orgnih.gov In the case of this compound, the core steroid, epitestosterone, is the C-17 epimer of the male sex hormone testosterone (B1683101). ebi.ac.uknih.gov This means that while testosterone and epitestosterone share the same chemical formula and the same basic four-ring steroid structure, they differ in the three-dimensional orientation of the hydroxyl (-OH) group at the C-17 position. wikipedia.orgwikidoc.orgrestek.com

Historical Elucidation of Epitestosterone (17-epi-Testosterone) Structure and Natural Occurrence

Epitestosterone (also known as 17α-testosterone) was first identified as a metabolite of androgens in 1947. ekb.eg However, direct evidence of its excretion in human urine was not established until the 1960s. ekb.eg For a considerable time, it was regarded as a biologically inactive byproduct of steroid metabolism. researchgate.netresearchgate.netnih.gov

Subsequent research confirmed that epitestosterone is a naturally occurring (endogenous) steroid in humans and other mammals. ebi.ac.ukresearchgate.netnih.gov It is produced in the body, with studies from 1993 indicating that approximately 50% of its production in males occurs in the testes, similar to testosterone. wikipedia.orgebi.ac.ukwikidoc.org The adrenal glands also contribute to its synthesis. researchgate.netnih.gov The exact biosynthetic pathway has been a subject of ongoing research, but it is understood to parallel the formation of testosterone. researchgate.netnih.gov One putative enzyme involved in its synthesis is CYP17. nih.gov

Epitestosterone is found in various biological fluids and tissues, including plasma, urine, mammary cyst fluid, and the prostate. wikipedia.orgebi.ac.ukwikidoc.org In healthy adult males, the body typically produces testosterone and epitestosterone in an approximate 1:1 ratio. wikipedia.orgebi.ac.ukwikidoc.org This natural ratio has become a critical benchmark in anti-doping tests to detect the exogenous administration of testosterone. wikidoc.orgrestek.com

Stereochemical Distinctions at C-17 and their Implications for Steroid Classification

The defining structural difference between testosterone and its epimer, epitestosterone, lies at the 17th carbon (C-17) of the steroid's D-ring. wikipedia.orgwikidoc.orgrestek.com Steroids possess a complex three-dimensional structure with multiple chiral centers, which are carbon atoms bonded to four different groups, allowing for various spatial arrangements. numberanalytics.com

In testosterone, the hydroxyl group at C-17 is in the beta (β) position, meaning it projects upwards from the plane of the steroid nucleus. This is denoted as 17β-hydroxy. Conversely, in epitestosterone, the hydroxyl group is in the alpha (α) position, projecting downwards. wikipedia.org This is denoted as 17α-hydroxy. wikipedia.orgebi.ac.uk This single change in stereochemistry is what classifies them as C-17 epimers. nih.govrestek.com

This seemingly minor structural variance has profound implications for the biological activity and classification of these steroids. The 17β-hydroxyl configuration of testosterone is crucial for its high androgenic activity, allowing it to effectively bind to and activate androgen receptors. In contrast, the 17α-hydroxyl group of epitestosterone results in a molecule that binds to the androgen receptor with a much lower affinity, acting as a weak competitive antagonist. wikipedia.orgebi.ac.uk This means it can compete with testosterone for receptor binding, potentially inhibiting its effects. researchgate.netresearchgate.netsmolecule.com

The stereochemistry at C-17 is a critical determinant of a steroid's biological function. Even a subtle change, as seen between the β and α configurations, can dramatically alter how the molecule interacts with enzymes and receptors, leading to vastly different physiological effects. nih.gov This distinction is fundamental to steroid classification, separating the potent androgen testosterone from its largely inactive or even anti-androgenic epimer, epitestosterone. ebi.ac.ukresearchgate.net

Data Tables

Table 1: Comparison of Testosterone and Epitestosterone

| Feature | Testosterone | Epitestosterone |

|---|---|---|

| IUPAC Name | (17β)-17-Hydroxyandrost-4-en-3-one | (17α)-17-Hydroxyandrost-4-en-3-one wikipedia.org |

| Synonyms | 17β-Testosterone | 17α-Testosterone, Isotestosterone wikipedia.orgebi.ac.uk |

| C-17 Hydroxyl Group Orientation | Beta (β) Position | Alpha (α) Position |

| Biological Activity | Potent Androgen restek.com | Weak Androgen Receptor Antagonist wikipedia.orgebi.ac.uk |

| Natural Occurrence | Endogenous, primarily from testes and adrenal glands | Endogenous, parallels testosterone production ebi.ac.ukresearchgate.net |

| Typical T/E Ratio in Urine | Approx. 1:1 | Approx. 1:1 |

Table 2: Chemical Compound Names | Compound Name | | | :--- | | this compound | | 4-androstenedione | | 5-androstene-3-beta,17-alpha-diol | | Androsterone (B159326) | | Dihydrotestosterone (B1667394) (DHT) | | Epitestosterone | | Epitestosterone sulfate (B86663) | | Etiocholanolone | | Pregnenolone (B344588) | | Testosterone | | Testosterone Enanthate | | Testosterone glucuronide |

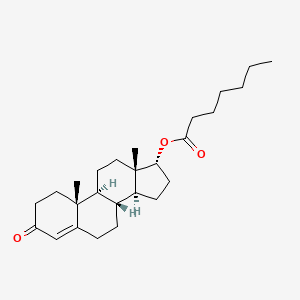

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCBWIIFXDYGNZ-PDVSWFIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219296-36-3 | |

| Record name | 17alpha-Testosterone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219296363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17.ALPHA.-TESTOSTERONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474JQ2MWGO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Chemical Synthesis and Synthetic Transformations of 17 Epi Testosterone Enanthate

Methodologies for Stereoselective Synthesis of the 17-epi-Testosterone Core

The synthesis of the 17-epi-testosterone core, characterized by a hydroxyl group in the alpha (α) orientation at the C-17 position, requires stereoselective methods to control the outcome of the reduction of a 17-keto steroid. nih.govwikipedia.org Unlike the more common 17β-hydroxy configuration of testosterone (B1683101), the 17α-epimer is the thermodynamically less favored product, necessitating specific reagents and conditions to achieve high yields. rsc.org

A primary route to the 17-epi-testosterone core begins with a 17-keto steroid precursor, such as androst-4-ene-3,17-dione. The stereochemical outcome of the reduction of the C-17 ketone is highly dependent on the reducing agent and reaction conditions.

Biocatalytic Reduction: One highly stereoselective method employs enzymes. For instance, certain yeast strains, like Zygowilliopsis sp. WY7905, contain 17β-hydroxysteroid dehydrogenase (17β-HSD), which selectively reduces the C-17 carbonyl group to the 17β-hydroxyl, yielding testosterone. nih.gov However, the development of biocatalytic routes using specific ω-transaminases has shown high stereoselectivity for producing the 17α-amino steroids from the corresponding ketone, which can then be further modified. rsc.org This highlights the potential of enzymatic systems to achieve high stereocontrol.

Chemical Reduction: Chemical reducing agents can also be employed, with the stereoselectivity often influenced by steric hindrance. The approach of the hydride reagent to the C-17 carbonyl is typically from the less hindered α-face, which would lead to the 17β-alcohol. To favor the 17α-alcohol, bulky reducing agents or specific substrate modifications may be necessary. For example, reduction of 16α-acetoxymethyl-17-keto compounds with sodium borohydride (B1222165) in the presence of cerium chloride (Luche reduction) has been shown to favor the formation of the pseudo-axial 17α-hydroxy derivative. u-szeged.hu

Another synthetic strategy involves the addition of cyanide to a 17-keto steroid, which has been shown to predominantly yield the 17β-hydroxy-17α-cyano epimer. cdnsciencepub.com Subsequent chemical transformations could then potentially lead to the desired 17α-hydroxy core.

| Precursor | Method | Primary Product | Reference |

| Androst-4-ene-3,17-dione | Biocatalytic reduction (e.g., Zygowilliopsis sp.) | Testosterone (17β-ol) | nih.gov |

| 17-keto steroid | Biocatalytic amination (ω-transaminase) | 17α-amino steroid | rsc.org |

| 16α-acetoxymethyl-17-keto steroid | Luche Reduction (NaBH4, CeCl3) | 17α-hydroxy steroid | u-szeged.hu |

| 5α-androstan-17-one | Cyanohydrin formation (KCN, Acetic Acid) | 17β-hydroxy-17α-cyano steroid | cdnsciencepub.com |

Esterification Protocols for Enanthate Moiety Attachment at the C-17α Hydroxyl Position

Once the 17-epi-testosterone core is obtained, the enanthate (heptanoate) moiety is attached via esterification of the 17α-hydroxyl group. The 17α-hydroxyl is sterically hindered, which can make esterification challenging. google.com

Standard esterification methods involve reacting the steroid with an activated form of enanthic acid, such as enanthoyl chloride or enanthic anhydride. To facilitate the reaction with the hindered hydroxyl group, a catalyst is often employed. 4-Dimethylaminopyridine (DMAP) has been shown to be a particularly effective catalyst for the esterification of hindered 17-hydroxy steroids, providing nearly quantitative yields even at room temperature when used with an anhydride. google.comgoogle.com The reaction is typically carried out in the presence of a tertiary amine, like triethylamine, to neutralize the acid formed during the reaction. google.com

The general reaction is as follows: 17-epi-Testosterone + Enanthic Anhydride --(DMAP, Tertiary Amine)--> 17-epi-Testosterone Enanthate

Esterification of the 17β-hydroxyl group is a common practice for many anabolic steroids to increase their hydrophobicity and prolong their duration of action when administered intramuscularly. europeanreview.orgnih.govnih.gov The same principle applies to the 17α-epimer.

Investigation of Synthetic Epimerization Pathways at the C-17 Position

Epimerization at the C-17 position provides an alternative synthetic route to the 17-epi-testosterone core from the more readily available testosterone. This transformation involves inverting the stereochemistry of the hydroxyl group from beta (β) to alpha (α).

A common method for epimerization involves an oxidation-reduction sequence.

Oxidation: The 17β-hydroxyl group of testosterone can be oxidized to a ketone using various oxidizing agents, yielding androst-4-ene-3,17-dione. This oxidation step effectively removes the chiral center at C-17. nih.gov

Stereoselective Reduction: The resulting 17-keto group is then reduced back to a hydroxyl group under conditions that favor the formation of the 17α-epimer, as described in section 2.1. u-szeged.hu

Derivatization Strategies for Enhanced Analytical Characterization of this compound and its Core

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), steroids are often chemically modified or "derivatized" to improve their volatility, thermal stability, and mass spectral characteristics. researchgate.netacs.orgcapes.gov.br The intact this compound molecule can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), often with electrospray ionization (ESI). diva-portal.orgnih.gov However, for GC-MS analysis of the core steroid, derivatization is crucial. nih.gov

The 17-epi-testosterone core has two reactive sites for derivatization: the 3-keto group and the 17α-hydroxyl group.

Silylation: A common technique is trimethylsilylation, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net This increases the volatility and thermal stability of the molecule. The enol form of the 3-keto group can also be silylated. researchgate.net The use of a catalyst mixture, such as MSTFA/NH4I/2-mercaptoethanol, can effectively silylate even hindered hydroxyl groups. researchgate.net

Oxime Formation: The 3-keto group can be converted to an oxime derivative using reagents like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine HCl (PFBHA) or hydroxylamine. researchgate.netchromatographytoday.com This is often done in conjunction with silylation of the hydroxyl group.

Mixed Derivatives: A highly specific method involves creating mixed derivatives, such as 3-TMS-17-pentafluorophenyldimethylsilyl (flophemesyl) ethers. This approach can improve chromatographic peak shape and reduce matrix interference, which is particularly useful for distinguishing between testosterone and epitestosterone (B28515).

Girard's Reagent: For LC-MS analysis, derivatizing the keto group with Girard's Reagent T or P introduces a permanently charged quaternary ammonium (B1175870) moiety. researchgate.netnih.gov This greatly enhances ionization efficiency in ESI-MS, leading to lower detection limits. nih.gov

| Analytical Technique | Derivatization Target | Reagent(s) | Purpose | Reference |

| GC-MS | 3-keto, 17α-hydroxyl | MSTFA, NH4I, 2-mercaptoethanol | Forms TMS-ethers for increased volatility and stability. | researchgate.net |

| GC-MS | 3-keto, 17α-hydroxyl | PFBHA, MSTFA | Forms oxime-TMS derivatives for improved chromatography. | chromatographytoday.com |

| GC-MS | 3-keto, 17α-hydroxyl | Flophemesyl chloride, Silylating agent | Creates mixed derivatives for high specificity and sensitivity. | |

| LC-MS/MS | 3-keto | Girard's Reagent P | Adds a charged tag to enhance ESI ionization efficiency. | nih.gov |

Iii. Biosynthetic Pathways and Enzymatic Mechanisms Leading to Epitestosterone

Elucidation of Endogenous Precursors for Epitestosterone (B28515) Formation

The biosynthesis of epitestosterone proceeds through several key precursors, primarily originating from the delta-5-steroid pathway. nih.govdrugbank.comdrugbank.com

Pregnenolone (B344588) is a foundational precursor molecule in the synthesis of all steroid hormones, including epitestosterone. nih.govrupahealth.com It is synthesized from cholesterol within the mitochondria. nih.gov The delta-5 pathway, which begins with pregnenolone, is a critical route for epitestosterone formation. nih.govdrugbank.comdrugbank.com In this pathway, pregnenolone is converted to 5-androstene-3β,17α-diol, a key intermediate that serves as a direct precursor to epitestosterone. thieme-connect.comoup.com This conversion bypasses some of the intermediates involved in the testosterone (B1683101) synthesis pathway, such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). oup.com The levels of pregnenolone and epitestosterone have been shown to be correlated, highlighting the importance of this precursor in maintaining epitestosterone concentrations. rupahealth.com

Research has identified 5-androstene-3β,17α-diol (epi5-diol) as a significant and direct precursor in the biosynthesis of epitestosterone. thieme-connect.comcolab.wski.se Studies have demonstrated that epi5-diol is synthesized from pregnenolone. ki.se It is also formed from the conversion of DHEA by the enzyme 17α-hydroxysteroid dehydrogenase (17α-HSD). thieme-connect.comnih.gov Subsequently, epi5-diol is converted to epitestosterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). thieme-connect.comnih.gov The strong correlation observed between the levels of epitestosterone and 5-androstene-3β,17α-diol in human bodily fluids further supports its role as a primary precursor. oup.com

Androstenedione serves as a central precursor in the synthesis of both androgens and estrogens. wikipedia.org While it is a primary precursor for testosterone, its role in epitestosterone formation is also significant. wikipedia.orgoup.com Studies have shown that the administration of androstenedione leads to an increased urinary excretion of epitestosterone, suggesting a direct conversion pathway. nih.govcapes.gov.br This conversion is catalyzed by the enzyme 17α-hydroxysteroid dehydrogenase (17α-HSD), which reduces androstenedione to epitestosterone. nih.govd-nb.info In some species, such as guinea pigs, androstenedione is preferentially converted to epitestosterone in the liver. oup.com Additionally, gut microbiota have been found to possess enzymes capable of converting androstenedione to epitestosterone, indicating a potential contribution from microbial metabolism to the body's epitestosterone pool. emjreviews.combiorxiv.orgresearchgate.net

Table 1: Key Precursors in Epitestosterone Biosynthesis

| Precursor | Pathway | Key Enzymes Involved |

| Pregnenolone | Delta-5-Steroid Pathway | 17α-HSD, 3β-HSD |

| 5-Androstene-3β,17α-diol | Delta-5-Steroid Pathway | 3β-HSD |

| Androstenedione | Androgen Synthesis Pathway | 17α-HSD |

Contribution of 5-Androstene-3β,17α-diol as a Precursor

Characterization of Key Enzymes in Epitestosterone Biosynthesis

The synthesis of epitestosterone is dependent on the activity of specific enzymes that catalyze key stereochemical reactions.

17α-Hydroxysteroid dehydrogenase (17α-HSD) is a pivotal enzyme in the formation of epitestosterone. nih.gov This enzyme exhibits potent 17α-reductase activity, efficiently converting 17-ketosteroids into 17α-hydroxysteroids. nih.gov A primary function of 17α-HSD is the conversion of androstenedione into epitestosterone. nih.govd-nb.info The catalytic efficiency of this reaction has been demonstrated in studies using stably transfected cells. Furthermore, 17α-HSD is responsible for the conversion of dehydroepiandrosterone (DHEA) into 5-androstene-3β,17α-diol (epi5-diol), another key step in the epitestosterone biosynthetic pathway. thieme-connect.comnih.gov The enzyme's ability to act on multiple substrates highlights its central role in producing epitestosterone through different routes. nih.gov

The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is essential for the biosynthesis of all classes of steroid hormones, including epitestosterone. frontiersin.orgwikipedia.org It functions by catalyzing the oxidation and isomerization of Δ5-3β-hydroxysteroids into Δ4-ketosteroids. ki.sewikipedia.org In the context of epitestosterone synthesis, 3β-HSD acts on 5-androstene-3β,17α-diol to produce epitestosterone. thieme-connect.comnih.gov This enzymatic step is crucial in the delta-5 pathway of epitestosterone formation. thieme-connect.com The coordinated action of 3β-HSD with 17α-HSD allows for the efficient synthesis of epitestosterone from DHEA, where 3β-HSD facilitates the conversion of DHEA to androstenedione, which is then acted upon by 17α-HSD.

Table 2: Key Enzymes and their Functions in Epitestosterone Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| 17α-Hydroxysteroid Dehydrogenase | 17α-HSD | Reduction of 17-ketosteroids | Androstenedione, DHEA | Epitestosterone, 5-Androstene-3β,17α-diol |

| 3β-Hydroxysteroid Dehydrogenase | 3β-HSD | Oxidation and Isomerization | 5-Androstene-3β,17α-diol, DHEA | Epitestosterone, Androstenedione |

Influence of Cytochrome P450c17 (CYP17) on Steroidogenesis and Epitestosterone Flux

Cytochrome P450c17 (CYP17A1) is a critical bifunctional enzyme located in the endoplasmic reticulum that plays a pivotal role in steroidogenesis. nih.gov It catalyzes two key reactions: 17α-hydroxylase activity and 17,20-lyase activity. nih.govoup.com These activities are essential for the production of glucocorticoids and the sex steroids, including the precursors to epitestosterone. oup.comnih.gov

The 17α-hydroxylase activity of CYP17A1 converts pregnenolone and progesterone (B1679170) into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. researchgate.netoaepublish.com Subsequently, the 17,20-lyase activity of the same enzyme cleaves the side chain of these 17-hydroxylated steroids to produce the 19-carbon (C19) androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione. oaepublish.com In humans, the lyase activity of CYP17A1 strongly favors the Δ⁵ pathway, showing a marked preference for 17α-hydroxypregnenolone as a substrate to produce DHEA. researchgate.netacs.org This makes DHEA the primary precursor for virtually all human sex steroids. researchgate.net

The exact pathway to epitestosterone is still under investigation, but it is understood to parallel the formation of testosterone. nih.gov Research suggests that CYP17A1 is involved in the production of 5-androstene-3β,17α-diol (androsten-17α-diol), a key precursor to epitestosterone. nih.govresearchgate.net This indicates that CYP17A1's activity directs steroid intermediates toward the formation of 17α-hydroxy steroids, which are distinct from the 17β-hydroxy configuration of testosterone. One proposed pathway involves the conversion of DHEA to androsten-17α-diol, which is then converted to epitestosterone. researchgate.net Another study in lizards suggested that epitestosterone formation utilizes both the Δ⁴ pathway (via androstenedione) and the Δ⁵ pathway (via 5-androstene-3β, 17α-diol). nih.gov

The efficiency and direction of CYP17A1's catalytic activity are modulated by several factors, including the presence of cytochrome b5, which can enhance the 17,20-lyase activity. oup.comacs.org Furthermore, genetic variations, such as polymorphisms in the CYP17A1 gene promoter, have been linked to variations in urinary epitestosterone levels. nih.govfrontiersin.orgki.se Studies have shown that certain genotypes are associated with lower urinary epitestosterone concentrations, which consequently affects the testosterone to epitestosterone (T/E) ratio, a key marker in anti-doping tests. ki.sefrontiersin.orgdshs-koeln.de

Table 1: Influence of CYP17A1 Polymorphism on Urinary Steroid Levels in Females (Hormonal Contraceptive Users)

| Genotype | N (%) | Testosterone (ng/mL) | Epitestosterone (ng/mL) | T/E Ratio |

|---|---|---|---|---|

| TT | 10 (40.0%) | 2.4 | 2.2 | 0.99 |

| CT + CC | 15 (60.0%) | 6.2 | 5.6 | 0.80 |

Data presented as median values. Adapted from a 2014 study on female athletes using hormonal contraceptives, highlighting how genetic variance in CYP17A1 can impact steroid profiles. frontiersin.org

This enzymatic control point is crucial for maintaining the balance of steroid hormones and directly influences the flux of precursors available for epitestosterone synthesis.

Physiological Sites of Epitestosterone Production and Secretion in Mammals

Epitestosterone is an endogenous steroid found in several mammalian species, including humans. nih.gov Its production occurs in the same primary steroidogenic tissues responsible for testosterone synthesis: the testes, ovaries, and adrenal glands. nih.govfrontiersin.org

In human males, the testes are a major source of epitestosterone. wikipedia.orgebi.ac.uk Research from 1993 indicated that approximately 50% of the epitestosterone produced in men originates from the testes. wikipedia.orgebi.ac.uk The Leydig cells within the testicular interstitium are the specific site of androgen synthesis, producing high local concentrations of steroids. nih.gov Studies have confirmed the secretion of epitestosterone, its sulfoconjugate, and its precursor, 5-androstene-3β,17α-diol, by the human testis.

In females, the ovaries and adrenal glands are the principal sites of androgen production, and thus also contribute to the circulating pool of epitestosterone. nih.gov The CYP17A1 enzyme, essential for epitestosterone precursor synthesis, is expressed in both the ovaries and adrenal glands. nih.govacs.org The regulation of androgen secretion is dependent on luteinizing hormone (LH) in the ovaries and adrenocorticotropic hormone (ACTH) in the adrenal glands. nih.gov

Beyond its primary production sites, epitestosterone has been found to accumulate in other tissues. Notably, it has been identified in mammary cyst fluid and in the prostate, suggesting potential local roles or metabolic activity in these areas. wikipedia.orgebi.ac.uk While the production rate of epitestosterone is significantly lower than that of testosterone, its physiological presence is consistent across steroidogenic tissues. helsinki.fi

Table 2: Primary Mammalian Production and Accumulation Sites of Epitestosterone

| Primary Production Sites | Other Accumulation Sites | Key Regulatory Hormones |

|---|---|---|

| Testes (Leydig Cells) | Prostate | Luteinizing Hormone (LH) |

| Ovaries | Mammary Cyst Fluid | Adrenocorticotropic Hormone (ACTH) |

| Adrenal Glands |

This table summarizes the key anatomical locations involved in the synthesis and presence of epitestosterone in mammals. nih.govwikipedia.orgebi.ac.uknih.gov

Iv. Metabolic Fate and Biotransformation of Epitestosterone

Enzymatic Hydrolysis of the Enanthate Ester from 17-epi-Testosterone Enanthate

The initial and obligatory step in the metabolism of this compound is the enzymatic hydrolysis of its enanthate ester group. This process liberates the pharmacologically active molecule, epitestosterone (B28515). This cleavage is catalyzed by non-specific esterase enzymes present in the blood and various tissues. The rate of this hydrolysis is influenced by genetic factors, leading to a 2- to 3-fold variation in excretion rates and serum concentrations of the active compound. nih.gov Studies on the related compound, testosterone (B1683101) enanthate, show that its hydrolysis and subsequent bioactivation are also subject to this genetic variability. nih.gov

Following administration, the liberated epitestosterone and its metabolites are predominantly found in conjugated forms in urine. scielo.brresearchgate.net This indicates that the hydrolysis of the ester is a prerequisite for subsequent metabolic pathways. The efficiency of this enzymatic cleavage is a critical determinant of the bioavailability and metabolic profile of epitestosterone.

Glucuronidation of Epitestosterone: Identification and Characterization of UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major pathway for the metabolism and subsequent elimination of epitestosterone. dshs-koeln.de This process involves the conjugation of epitestosterone with glucuronic acid, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

Research has unequivocally identified UGT2B7 as the principal enzyme responsible for the glucuronidation of epitestosterone in humans. dshs-koeln.denih.govwada-ama.org Studies have shown that UGT2B7 exhibits high activity towards epitestosterone, while its activity towards its stereoisomer, testosterone, is negligible. nih.govfrontiersin.org The enzyme specifically conjugates the 3α-hydroxyl group of androstanes. researchgate.net This high specificity underscores the critical role of UGT2B7 in the clearance of epitestosterone. dshs-koeln.denih.govwikipedia.org

While UGT2B7 is the primary enzyme, other UGT isoforms also interact with epitestosterone, albeit with different specificities and affinities.

UGT2B17: This enzyme is the most active in testosterone glucuronidation but does not glucuronidate epitestosterone. dshs-koeln.denih.gov However, inhibition studies have revealed that UGT2B17 can bind to epitestosterone with an affinity similar to that of testosterone, suggesting a potential for competitive inhibition. dshs-koeln.denih.govresearchgate.net

UGT2B15: This isoform has a minor role in testosterone glucuronidation and its specific activity towards epitestosterone is not as significant as UGT2B7. frontiersin.org

Table 1: UGT Isoform Specificity for Epitestosterone and Testosterone

| UGT Isoform | Activity towards Epitestosterone | Activity towards Testosterone | Notes |

| UGT2B7 | High (Primary enzyme) dshs-koeln.denih.govwada-ama.org | Low/Negligible nih.govfrontiersin.org | Catalyzes glucuronidation at the 3α-hydroxyl position. researchgate.net |

| UGT2B17 | No glucuronidation activity dshs-koeln.denih.gov | High (Primary enzyme) dshs-koeln.denih.gov | Binds to epitestosterone with similar affinity to testosterone. dshs-koeln.denih.govresearchgate.net |

| UGT2A1 | Considerable dshs-koeln.denih.gov | Considerable dshs-koeln.denih.gov | Extrahepatic enzyme with limited overall contribution. wada-ama.org |

| UGT2B15 | Minor | Minor frontiersin.org | Primarily involved in testosterone glucuronidation to a lesser extent than UGT2B17. |

Primary Role of UGT2B7 in Epitestosterone Glucuronidation

Genetic Polymorphisms Influencing Epitestosterone Metabolism (e.g., UGT2B17, CYP17)

Genetic variations in the genes encoding metabolic enzymes can significantly impact the metabolism of epitestosterone.

UGT2B17: A common deletion polymorphism in the UGT2B17 gene is a major determinant of the urinary testosterone to epitestosterone (T/E) ratio. nih.govoup.com Individuals homozygous for this deletion have significantly lower or negligible levels of testosterone glucuronide in their urine. ki.se While this polymorphism does not directly affect epitestosterone glucuronidation, it alters the T/E ratio by reducing the numerator, which can have implications in anti-doping tests. oup.com

CYP17: A promoter polymorphism (T > C) in the CYP17 gene, which encodes an enzyme involved in androgen synthesis, has been linked to urinary epitestosterone concentrations. nih.govki.se Individuals with the T allele tend to have lower urinary epitestosterone levels. frontiersin.org This can lead to naturally higher T/E ratios in some individuals. frontiersin.orgki.se

UGT2B7: A functional genetic variation (H268Y) in the UGT2B7 gene has been shown to correlate with serum testosterone and dihydrotestosterone (B1667394) concentrations, indicating its importance in regulating sex steroid levels. nih.gov However, its specific impact on the variability of epitestosterone excretion requires further investigation. dshs-koeln.de

Identification and Structural Elucidation of Epitestosterone Metabolites (e.g., 5α/5β-androstane-3α,17α-diols, etiocholanolone, androsterone)

Following its release from the enanthate ester and subsequent conjugation, epitestosterone undergoes further metabolism, leading to the formation of various metabolites. The primary metabolic pathways involve the reduction of the double bond in the A-ring and the reduction of the keto group at position 3.

The main end products of androgen metabolism are androsterone (B159326) and etiocholanolone, which are excreted in the urine primarily as glucuronide conjugates. helsinki.fi The reduction of epitestosterone can lead to the formation of 5α-androstane-3α,17α-diol and 5β-androstane-3α,17α-diol. researchgate.net The urinary steroid profile, which includes testosterone, epitestosterone, androsterone, and etiocholanolone, is analyzed in anti-doping tests to detect the administration of exogenous steroids. oup.comwada-ama.org

Table 2: Key Metabolites of Epitestosterone

| Metabolite | Chemical Name | Metabolic Pathway |

| 5α-androstane-3α,17α-diol | 5α-Androstan-3α,17α-diol | Reduction of epitestosterone researchgate.net |

| 5β-androstane-3α,17α-diol | 5β-Androstan-3α,17α-diol | Reduction of epitestosterone researchgate.net |

| Etiocholanolone | 3α-hydroxy-5β-androstan-17-one | Downstream metabolite of androgen metabolism helsinki.fi |

| Androsterone | 3α-hydroxy-5α-androstan-17-one | Downstream metabolite of androgen metabolism helsinki.fi |

V. Advanced Analytical and Spectroscopic Characterization of 17 Epi Testosterone Enanthate and Epitestosterone

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 17-epi-testosterone enanthate and epitestosterone (B28515), enabling their separation from other endogenous compounds and accurate measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) has traditionally been a cornerstone for steroid analysis in doping control. For the analysis of epitestosterone and testosterone (B1683101), GC-MS is often used to determine the testosterone/epitestosterone (T/E) ratio in urine. A T/E ratio exceeding a certain threshold, such as 4:1, is considered indicative of potential exogenous testosterone administration and triggers further investigation. dshs-koeln.de However, conventional GC-MS methods can have limitations regarding sensitivity and the number of diagnostic ions available for unequivocal identification. dshs-koeln.de

The analysis of steroids by GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the analytes. researchgate.net Silylation is a common derivatization technique, with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being frequently used. mdpi.com For instance, a method for determining various steroid hormones, including epitestosterone, in animal muscle tissue involved derivatization with MSTFA, iodotrimethylsilane, and dithioerythritol. chrom-china.com

Triple quadrupole GC-MS (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS. chromatographyonline.com By using selected reaction monitoring (SRM), GC-MS/MS can detect trace amounts of target compounds in complex matrices, providing screening, confirmation, and quantification in a single analysis. spectroscopyonline.com This is particularly advantageous for accurately identifying and quantifying testosterone and epitestosterone to determine the T/E ratio. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for steroid analysis. It often provides improved sensitivity, specificity, and reduced sample preparation time. dshs-koeln.dediva-portal.org LC-MS/MS methods have been developed for the simultaneous determination of multiple endogenous steroids, including testosterone and epitestosterone, in various biological matrices like urine and serum. omicsonline.orgmpg.de

One of the significant advantages of LC-MS/MS is its ability to detect analytes at very low concentrations. For instance, an LC-MS/MS method for analyzing testosterone and epitestosterone in hair reported a limit of detection (LOD) of 0.1 pg/mg for testosterone and 0.25 pg/mg for epitestosterone. sci-hub.se Another method for animal muscle tissue reported LODs ranging from 0.06 to 0.22 µg/kg for various anabolic steroids, including epitestosterone. nih.gov

The use of high-resolution mass spectrometry, such as with a Q Exactive instrument, further enhances the specificity and sensitivity of LC-MS methods for anabolic steroid screening. lcms.cz LC-MS/MS is also suitable for the direct analysis of testosterone esters in serum, providing unequivocal proof of exogenous testosterone administration. diva-portal.org

Optimization of Derivatization Protocols for GC-MS/MS and LC-MS/MS

Derivatization is a crucial step in the analysis of steroids by both GC-MS and LC-MS to enhance their analytical properties. researchgate.net For GC-MS, derivatization is necessary to increase the volatility and thermal stability of the steroids. researchgate.netmdpi.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). tcichemicals.com The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization. mdpi.com For example, a solid-phase analytical derivatization (SPAD) method using a C18 cartridge and a derivatization reagent at 80 °C for 10 minutes has been developed for the GC-MS/MS determination of steroid hormones in urine. mdpi.com

In LC-MS, while not always required, derivatization can significantly improve the ionization efficiency and, consequently, the sensitivity of the analysis, particularly for neutral steroids with low proton affinity. mdpi.comresearchgate.net Various derivatization reagents targeting the carbonyl group of steroids, such as Girard's Reagent T (GRT), Girard's Reagent P (GRP), and 2-hydrazino-1-methylpyridine (HMP), have been utilized to introduce a readily ionizable moiety. researchgate.netmdpi.com The optimization of derivatization conditions, including pH, temperature, and reaction time, is critical for achieving the highest reaction yield and analytical signal. mdpi.com For instance, derivatization with HMP was optimized at 50 °C for 30 minutes for the analysis of steroids in saliva. mdpi.com

Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination

Isotope Ratio Mass Spectrometry (IRMS) is a definitive technique used to differentiate between endogenous steroids and their synthetic counterparts, which is of paramount importance in anti-doping control.

Principles and Applications of Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Steroid Analysis

Gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) measures the ratio of stable carbon isotopes (¹³C/¹²C) in a specific compound. wada-ama.org The principle behind its application in steroid analysis is that synthetic steroids, typically derived from C3 plants like soy or yam, have a different ¹³C/¹²C ratio compared to endogenous steroids produced in the human body. nih.govgcms.cz

In a GC/C/IRMS system, the effluent from the gas chromatograph is passed through a combustion furnace, where the organic compounds are converted to carbon dioxide (CO₂) gas. This CO₂ is then introduced into the isotope ratio mass spectrometer, which measures the relative abundance of the different isotopic masses (e.g., ¹²CO₂ and ¹³CO₂). nih.gov The results are expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to an international standard. wada-ama.org

GC/C/IRMS is the confirmatory method of choice when a suspicious T/E ratio is found. wada-ama.org It is used to analyze not only testosterone and epitestosterone but also their metabolites, such as androsterone (B159326) and etiocholanolone. nih.govgcms.cz The development of fast GC-C-IRMS methods aims to reduce analysis time and potentially allow for the screening of all samples. dshs-koeln.deresearchgate.net

Carbon Isotope Profiling of Epitestosterone and its Precursors/Metabolites

A significant difference in the δ¹³C values between the target steroid and the ERC is indicative of doping. dshs-koeln.de Research has been conducted to establish reference population data for the δ¹³C values of various endogenous steroids to aid in the interpretation of results. nih.gov

Methods have been developed specifically for the GC/C/IRMS analysis of urinary epitestosterone to detect its illicit administration. researchgate.net These methods often involve extensive sample clean-up, including solid-phase extraction and high-performance liquid chromatography (HPLC) purification, to isolate epitestosterone before IRMS analysis. researchgate.netdshs-koeln.de Studies have also investigated the carbon isotope ratios of testosterone precursors, like dehydroepiandrosterone (B1670201) (DHEA), and other metabolites to gain a more comprehensive understanding of the steroid profile following the administration of exogenous testosterone. researchgate.net

Vi. Theoretical Pharmacological and Biochemical Interactions of Epitestosterone

Molecular Interactions with Androgen Receptors: Antagonistic Binding and Ligand-Receptor Dynamics

Epitestosterone (B28515) demonstrates a capacity to bind to the androgen receptor (AR), albeit with a significantly lower affinity than testosterone (B1683101). ebi.ac.ukthieme-connect.com This binding is characterized as weakly competitive and antagonistic. ebi.ac.uk By occupying the androgen receptor, epitestosterone can competitively inhibit the binding of more potent androgens like testosterone. thieme-connect.comcas.cz This antagonistic action suggests a modulatory role, where epitestosterone could temper androgenic signaling in tissues where both steroids are present. researchgate.netnih.gov Studies have shown that epitestosterone competes with synthetic androgens for binding to the rat prostate cytosol, further supporting its role as an androgen receptor antagonist. ebi.ac.uk

Table 1: Ligand-Receptor Interaction Profile

| Ligand | Receptor | Primary Action |

|---|---|---|

| Testosterone | Androgen Receptor | Agonist |

| Epitestosterone | Androgen Receptor | Antagonist ebi.ac.ukthieme-connect.com |

Enzymatic Modulation: Inhibition of 5α-Reductase

A key aspect of epitestosterone's biochemical profile is its ability to inhibit the enzyme 5α-reductase. ebi.ac.ukthieme-connect.com This enzyme is critical for converting testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.organnualreviews.org By inhibiting 5α-reductase, epitestosterone can effectively reduce the formation of DHT from testosterone, thereby acting as a natural anti-androgen at a pre-receptor level. imperial.ac.uk This inhibitory action on a key enzyme in androgen metabolism highlights a significant mechanism through which epitestosterone can regulate androgenic activity. nih.gov The substrates for 5α-reductase are diverse, including testosterone, progesterone (B1679170), androstenedione (B190577), and epitestosterone itself. wikipedia.orgwikipedia.org

Investigation of Non-Genomic Signaling Pathways and Membrane-Associated Actions

Beyond the classical genomic pathways involving nuclear receptors, evidence suggests that steroids can elicit rapid, non-genomic effects through membrane-associated actions. frontiersin.orgfrontiersin.org

Effects on Cellular Membrane Potential and Ion Transport (e.g., Ca2+ uptake in Sertoli cells)

Research has demonstrated that epitestosterone can induce rapid, non-genomic effects on Sertoli cells. thieme-connect.comnih.gov Studies have shown that epitestosterone, much like testosterone, can cause a depolarization of the Sertoli cell membrane potential and increase membrane input resistance. thieme-connect.comnih.gov Furthermore, epitestosterone has been found to increase the uptake of calcium ions (Ca2+) in Sertoli cells within minutes. thieme-connect.comnih.gov This effect was not blocked by the androgen receptor antagonist flutamide (B1673489), indicating that it occurs independently of the classical intracellular androgen receptor. thieme-connect.comnih.gov The depolarizing effect was, however, inhibited by verapamil, a calcium channel blocker, and U-73122, a phospholipase C inhibitor, suggesting a specific membrane-level signaling cascade. thieme-connect.comnih.gov

Exploration of Intracellular Signaling Cascades Independent of Classical Androgen Receptors

The observation that epitestosterone's effects on Sertoli cells are not blocked by flutamide strongly supports the involvement of intracellular signaling cascades independent of the classical androgen receptor. thieme-connect.comnih.gov These non-genomic pathways are initiated at the cell membrane and can involve G protein-coupled receptors and the activation of downstream signaling molecules. frontiersin.orgfrontiersin.org The ability of epitestosterone to trigger these rapid cellular responses suggests a broader and more complex role in cellular regulation than previously understood. thieme-connect.comresearchgate.net In immature Sertoli cells that lack the intracellular androgen receptor, both testosterone and epitestosterone have been shown to stimulate calcium uptake, further pointing to a non-classical, membrane-mediated mechanism. nih.gov This non-classical pathway may involve the activation of protein kinases and the generation of second messengers, leading to rapid physiological responses. frontiersin.org

Table 2: Non-Genomic Actions of Epitestosterone in Sertoli Cells

| Effect | Mediator | Independence from Classical AR |

|---|---|---|

| Membrane Depolarization | Calcium Channels, Phospholipase C thieme-connect.comnih.gov | Yes thieme-connect.comnih.gov |

| Increased Ca2+ Uptake | Calcium Channels thieme-connect.comnih.gov | Yes thieme-connect.comnih.gov |

Role in Endogenous Steroid Regulation and Interplay with Testosterone Metabolism

Epitestosterone is a naturally occurring steroid in humans and its levels are often considered in relation to testosterone, most notably through the testosterone/epitestosterone (T/E) ratio used in anti-doping tests. oup.comwada-ama.org The metabolic pathways of testosterone and epitestosterone are complex and distinct. dshs-koeln.deresearchgate.net While around 50% of epitestosterone production is attributed to the testes, its formation does not appear to originate from testosterone itself. ebi.ac.ukoup.com

Vii. Comparative Stereochemistry and Epimerization Research

Mechanisms and Extent of 17-Epimerization in Related Steroidal Systems

Epimerization refers to the change in the configuration of a single chiral center in a molecule containing multiple chiral centers. In the context of steroids, 17-epimerization involves the inversion of the hydroxyl group at the C-17 position.

Research has shown that the 17-epimerization of certain 17α-methyl anabolic steroids occurs in humans. mdpi.comcapes.gov.brnih.gov The extent of this epimerization can vary significantly depending on the structure of the A-ring of the steroid. capes.gov.brnih.gov A proposed mechanism for this transformation involves the formation of a 17β-sulfate conjugate. This conjugate can spontaneously hydrolyze in urine, leading to an intermediate carbocation. This intermediate can then rearrange to form the 17-epimer, among other products. researchgate.netdshs-koeln.de

Specifically, for 17α-methyl steroids, the process is thought to begin with the sulfonation of the tertiary 17-hydroxy group, followed by its hydrolysis, which results in the inversion of the configuration at C-17. mdpi.com Studies on metandienone, a 17α-methyl anabolic steroid, have shown that its 17β-sulfate, when dissolved in water, can spontaneously hydrolyze to form 17-epimetandienone and other rearrangement products. dshs-koeln.de

It is important to note that this spontaneous epimerization has been primarily reported for 17α-methyl-17β-hydroxy structured steroids. researchgate.net

Stereochemical Control in Enzymatic Transformations at the C-17 Position

Enzymes, particularly hydroxysteroid dehydrogenases (HSDs), exhibit remarkable stereochemical control in their reactions with steroids. These enzymes are responsible for the reversible oxidation and reduction of hydroxyl and keto groups at various positions on the steroid nucleus. rsc.orgacs.org

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a key class of enzymes that act on the C-17 position. nih.govoalib.com These enzymes typically catalyze the interconversion between a 17-keto group and a 17β-hydroxyl group. researchgate.net The stereospecificity of these enzymes is crucial for the synthesis and metabolism of active steroid hormones. For instance, human estrogenic 17β-HSD1 preferentially catalyzes the reduction of the precursor estrone (B1671321) to the potent estrogen, 17β-estradiol. oalib.comresearchgate.net

The stereochemical outcome of these enzymatic reactions is dictated by the specific three-dimensional structure of the enzyme's active site. acs.orgresearchgate.net The active site contains a catalytic triad (B1167595) of amino acid residues (typically Ser-Tyr-Lys) that, along with the cofactor (like NADP(H) or NAD(H)), orchestrates the transfer of a hydride ion to or from a specific face of the steroid substrate. acs.orgnih.gov For example, mouse liver 17β-HSDs transfer a hydrogen atom from the NADPH cofactor to the α-face of the steroid molecule. nih.govjst.go.jp

The binding orientation of the steroid within the enzyme's active site is also a critical factor. nih.gov Studies with various steroid analogs have demonstrated that even minor changes in the substrate's structure can influence how it binds and, consequently, the stereochemistry of the product. nih.gov

Lack of Interconversion between Testosterone (B1683101) and Epitestosterone (B28515) (Chemical/Enzymatic Perspectives)

Epitestosterone is the C-17 epimer of testosterone, meaning it differs only in the orientation of the hydroxyl group at the C-17 position (17α-hydroxy vs. 17β-hydroxy in testosterone). nih.govwikipedia.orgebi.ac.uk Despite their structural similarity, extensive research has demonstrated a lack of significant interconversion between testosterone and epitestosterone in humans. nih.govd-nb.inforesearchgate.net

From an enzymatic standpoint, while some organisms and tissues have shown the ability to convert testosterone to epitestosterone, this is not a significant metabolic pathway in humans. nih.govd-nb.info Studies using labeled testosterone have confirmed that epitestosterone does not primarily originate from testosterone in the human body. nih.govd-nb.info Instead, it is believed that epitestosterone is synthesized via its own pathway, likely from pregnenolone (B344588) through 5-androstene-3β,17α-diol. nih.gov An enzyme named 17α-hydroxysteroid dehydrogenase (17α-HSD) has been identified and characterized, which efficiently catalyzes the formation of 17α-hydroxy steroids like epitestosterone from their corresponding 17-keto precursors. nih.govd-nb.info

The lack of interconversion is a key principle in the use of the testosterone/epitestosterone (T/E) ratio in anti-doping tests. wikipedia.org Since the administration of exogenous testosterone does not affect the levels of endogenous epitestosterone, an altered T/E ratio can indicate testosterone abuse. wikipedia.orgresearchgate.net

From a chemical perspective, the direct epimerization of the C-17 hydroxyl group of testosterone under physiological conditions is not a favorable process. The stability of the hydroxyl group at the β-position is generally greater than at the α-position in the androstane (B1237026) skeleton.

Viii. Future Directions in 17 Epi Testosterone Enanthate and Epitestosterone Research

Discovery of Novel Biosynthetic Enzymes and Pathways Relevant to Epitestosterone (B28515) Formation

The complete biosynthetic pathway of epitestosterone in humans remains to be unequivocally confirmed, presenting a significant area for future research. oup.comnih.govresearchgate.net While it is understood to parallel testosterone (B1683101) formation to some extent, the specific enzymes and intermediate steps are not fully mapped out. nih.govresearchgate.net

Recent groundbreaking research has highlighted the unexpected role of the gut microbiome in androgen production. A pivotal study identified a novel enzymatic pathway in the gut bacterium Clostridium scindens capable of converting androstenedione (B190577) to epitestosterone. biorxiv.org This discovery of a microbial gene, desF, which encodes for a 17α-hydroxysteroid dehydrogenase (17α-HSDH), opens up an entirely new avenue of investigation. biorxiv.org Future research will likely focus on:

Characterizing the prevalence and activity of epitestosterone-producing bacteria in the human gut microbiome and their impact on circulating steroid levels.

Identifying other microbial enzymes and pathways involved in the synthesis of epitestosterone and other steroid isomers. biorxiv.org

Investigating the host-microbiome interactions that regulate these biosynthetic pathways and their implications for health and disease.

In human tissues, while the testes are known to be a primary site of production, the adrenal contribution and the precise enzymatic machinery are still under investigation. nih.govwikipedia.org It has been suggested that epitestosterone may be formed from dehydroepiandrosterone (B1670201) (DHEA) via 5-androstene-3β,17α-diol. researchgate.net Further research is needed to isolate and characterize the human enzymes responsible for the stereospecific conversion leading to epitestosterone. The enzyme 17α-hydroxysteroid dehydrogenase has been isolated and characterized, and its role in converting 4-androstenedione and DHEA to their 17α-hydroxy counterparts has been demonstrated. clemson.edu

| Enzyme/Pathway | Organism/Location | Function in Epitestosterone Biosynthesis | Key Research Findings |

| 17α-Hydroxysteroid Dehydrogenase (17α-HSDH) / desF gene | Clostridium scindens (Gut Microbiome) | Catalyzes the conversion of androstenedione to epitestosterone. biorxiv.org | Discovery of the first host-associated microbial gene and enzyme for epitestosterone formation. biorxiv.org |

| Putative Human 17α-HSDH | Human Testes, Adrenal Glands | Believed to be involved in the conversion of androgen precursors to epitestosterone. nih.govwikipedia.org | The exact human enzyme and its regulation are not fully elucidated. oup.comnih.govresearchgate.net |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Human Steroidogenic Tissues | Potentially involved in the pathway from DHEA to epitestosterone. researchgate.net | The relative importance of this pathway compared to others is a subject for future investigation. researchgate.net |

Development of Advanced Analytical Platforms for Comprehensive Steroid Profiling and Isomer Differentiation

The accurate measurement of epitestosterone and its differentiation from its potent isomer, testosterone, is critical for both anti-doping applications and clinical research. Future advancements in analytical chemistry will be crucial for achieving more sensitive and specific detection.

The gold standard techniques, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are continually being improved. mdpi.comtofwerk.com However, the separation of steroid isomers remains a significant challenge. nih.govdiva-portal.org High-resolution ion mobility-mass spectrometry (IMS-MS) is emerging as a powerful tool for this purpose. nih.gov IMS-MS separates ions based on their size and shape, providing an additional dimension of separation beyond chromatography and mass-to-charge ratio. tofwerk.com

Future research in this area will likely focus on:

Enhancing the resolution of IMS-MS techniques , such as trapped ion mobility spectrometry (TIMS) and cyclic ion mobility spectrometry (cIMS), to achieve baseline separation of even the most similar steroid isomers. diva-portal.orgrcsb.org

Developing novel derivatization strategies and chemical adducts (e.g., silver ion adduction) to improve the separation and detection of steroid isomers in complex biological matrices. rcsb.org

Creating comprehensive steroidomics platforms that can simultaneously quantify a wide range of steroids and their metabolites, providing a more complete picture of the steroid landscape in various physiological and pathological states. mdpi.com

Applying these advanced analytical methods to pharmacokinetic studies of epitestosterone and its derivatives to better understand their absorption, distribution, metabolism, and excretion.

| Analytical Platform | Key Advantages for Steroid Analysis | Future Research Focus |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High separation power and established libraries. mdpi.comtofwerk.com | Development of faster derivatization methods and improved sensitivity. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High throughput and applicability to a wide range of analytes. mdpi.comtofwerk.com | Improving chromatographic separation of isomers and reducing matrix effects. |

| High-Resolution Ion Mobility-Mass Spectrometry (IMS-MS) | Separation of isomers based on size and shape, providing an extra dimension of analysis. tofwerk.comnih.gov | Increasing resolution through advanced techniques like TIMS and cIMS; exploring novel chemical adducts. diva-portal.orgrcsb.org |

Structural Biology and Computational Modeling of Steroid-Enzyme/Receptor Complexes Involving Epitestosterone

Understanding how epitestosterone interacts with enzymes and receptors at a molecular level is fundamental to deciphering its biological role. X-ray crystallography and computational modeling are powerful tools for this purpose.

The crystal structure of mouse 17α-hydroxysteroid dehydrogenase in complex with NADP+ and epitestosterone has been determined, revealing a unique steroid-binding mode. plos.org This structural information provides a foundation for understanding the enzyme's stereospecificity and for designing inhibitors or modulators.

Future research will likely involve:

Determining the crystal structures of human enzymes involved in epitestosterone biosynthesis and metabolism.

Solving the co-crystal structures of epitestosterone and its metabolites with various nuclear receptors, such as the androgen receptor (AR) and the pregnane (B1235032) X receptor (PXR). colab.ws

Utilizing computational modeling techniques , such as molecular docking and molecular dynamics simulations, to predict the binding affinities and modes of interaction of epitestosterone and its derivatives with different protein targets. colab.ws

Employing these models to design novel compounds with specific agonist or antagonist activities at steroid receptors, potentially leading to the development of new therapeutic agents.

| Protein Target | Significance for Epitestosterone Research | Future Research Directions |

| 17α-Hydroxysteroid Dehydrogenase (17α-HSDH) | Key enzyme in epitestosterone biosynthesis. plos.org | Determining human enzyme structures; designing specific inhibitors. |

| Androgen Receptor (AR) | Epitestosterone is a known weak antagonist and potential partial agonist. nih.govbham.ac.uksmolecule.com | Co-crystal structures with epitestosterone; computational modeling of binding and activation. |

| Pregnane X Receptor (PXR) | Epitestosterone sulfate (B86663) has been shown to interact with PXR. colab.ws | Further investigation of epitestosterone's role in xenobiotic metabolism through PXR. |

| 5α-Reductase | Epitestosterone inhibits this enzyme and is also a substrate. bham.ac.uksmolecule.com | Structural studies of the enzyme-epitestosterone complex to understand the dual role. |

Exploration of Uncharted Biological Roles and Regulatory Networks Associated with Epitestosterone

While epitestosterone has been primarily viewed as an anti-androgen, recent evidence suggests its biological functions may be more complex and far-reaching. nih.govresearchgate.net It has been shown to be a partial agonist of the androgen receptor, and its 5α-reduced metabolite, 5α-dihydroepitestosterone, exhibits increased androgenic activity. bham.ac.uksmolecule.com This opens up the possibility that epitestosterone's effects are tissue-specific and dependent on local metabolic conversion. smolecule.com

Future research is needed to explore:

The full spectrum of epitestosterone's activity at the androgen receptor and other steroid receptors.

The physiological and pathophysiological roles of epitestosterone and its metabolites in various tissues, including the prostate, skin, and brain. wikipedia.org

The potential involvement of epitestosterone in regulatory networks that influence mood, behavior, and neurodevelopment.

The therapeutic potential of epitestosterone and its derivatives , such as 17-epi-Testosterone Enanthate, in conditions like prostate cancer, androgen-related skin disorders, and neurological conditions.

The impact of epitestosterone on gene expression and cellular signaling pathways, moving beyond its direct interaction with steroid receptors.

The emerging picture of epitestosterone is that of a bioactive steroid with a complex and potentially significant role in human physiology. The future directions outlined above promise to unravel the mysteries of this once-overlooked epimer and may pave the way for novel therapeutic strategies.

Q & A

Q. How should solubility and formulation challenges be addressed when preparing 17-epi-Testosterone Enanthate for in vitro studies?

Methodological Answer:

- Solvent selection : Use DMF, DMSO, or ethanol (30 mg/mL solubility) for stock solutions. For aqueous compatibility, mix ethanol with PBS (pH 7.2) at 1:1 (0.25 mg/mL) .

- Preparation steps : Heat to 37°C and sonicate to improve dissolution. Ensure sequential solvent addition (e.g., DMSO first) to avoid precipitation. Validate clarity at each step via visual inspection or spectrophotometry .

- Storage : Prepare aliquots at 10 mM concentration in ethanol to avoid repeated freeze-thaw cycles, which degrade ester stability .

Q. What protocols ensure stability of this compound in long-term studies?

Methodological Answer:

- Temperature : Store at -80°C for ≤6 months or -20°C for ≤1 month. Use airtight vials to prevent oxidation .

- Validation : Monitor purity via HPLC-UV (λ = 240 nm) or LC-MS. Batch-specific Certificates of Analysis (CoA) should confirm ≥98% purity .

- In-use stability : Avoid prolonged exposure to room temperature; reconstitute working solutions immediately before administration .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reversed-phase HPLC with C18 columns and a mobile phase of acetonitrile/water (70:30 v/v) for retention time consistency (e.g., ~12–14 minutes) .

- Spectroscopy : Confirm molecular weight (400.59 g/mol) via high-resolution mass spectrometry (HRMS). Compare FT-IR spectra to reference standards for ester bond validation (C=O stretch at ~1730 cm⁻¹) .

Advanced Research Questions

Q. How does this compound influence body composition in preclinical models?

Methodological Answer:

- Experimental design : Administer 200 mg/kg/week intramuscularly to rodents for 6 weeks. Measure fat-free mass (FFM) via dual-energy X-ray absorptiometry (DXA) and fat mass via gas chromatography .

- Contradictions : Studies on Testosterone Enanthate report FFM increases (9.6%) but inconsistent muscle strength outcomes (e.g., hip adduction +19% vs. no change in grip strength). Control for exercise variables to isolate drug effects .

Q. How should contradictory data on muscle hypertrophy vs. strength outcomes be analyzed?

Methodological Answer:

- Variable isolation : Standardize resistance training protocols (e.g., 3x10 reps at 75% 1RM) across treatment groups. Use dynamometry for strength and biopsy for myofiber hypertrophy .

- Dose-response : Compare low (50 mg/week) vs. high (600 mg/week) doses. Note that strength gains plateau at 300–500 mg/week in humans, suggesting receptor saturation .

Q. What dosing regimens optimize anabolic effects while minimizing hepatic/renal oxidative stress?

Methodological Answer:

- Dosing intervals : In hypogonadal models, 200 mg every 2 weeks normalizes LH/FSH without oversuppression. For oxidative stress mitigation, pair with antioxidants (e.g., N-acetylcysteine) and monitor kidney MDA (malondialdehyde) levels .

- Combination therapies : Co-administer 5α-reductase inhibitors (e.g., dutasteride) to reduce DHT conversion, lowering prostate toxicity risks .

Q. What analytical methods improve detection sensitivity for doping or forensic studies?

Methodological Answer:

- Chromatographic separation : Use GC-MS with derivatization (e.g., MSTFA) to distinguish 17-epi isomers from endogenous testosterone. Monitor metabolites like 17-epi-androsterone .

- Limitations : Urinary T/E ratio thresholds (4:1) may fail to detect low-dose users (44% false negatives at 3.5 mg/kg/week). Supplement with isotope-ratio mass spectrometry (IRMS) for exogenous origin confirmation .

Q. How do pharmacokinetic properties inform experimental design for tissue-specific effects?

Methodological Answer:

- Half-life modeling : With an enanthate ester half-life of ~7–10 days, design sampling intervals at 0, 7, 14, and 21 days post-injection. Use non-compartmental analysis (NCA) for AUC and Cmax calculations .

- Tissue distribution : Radiolabeled studies (³H-Testosterone Enanthate) in rodents show preferential accumulation in muscle (35%) vs. liver (12%). Adjust dosing to target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.